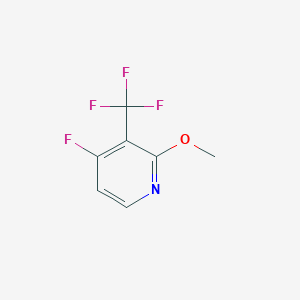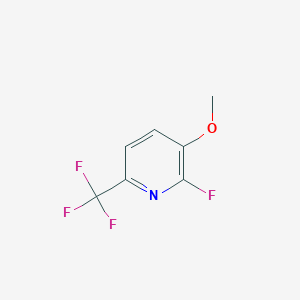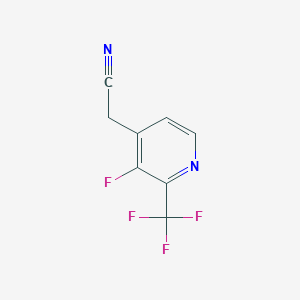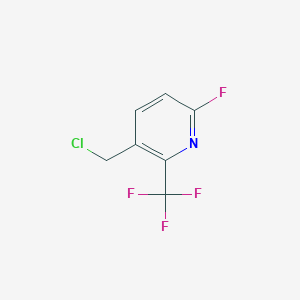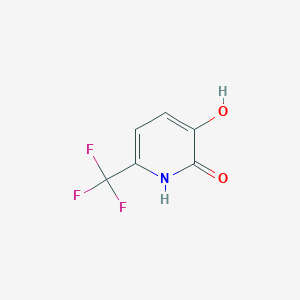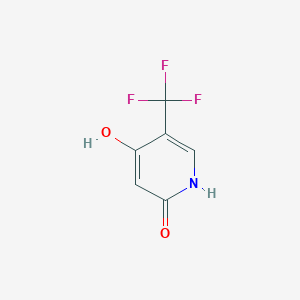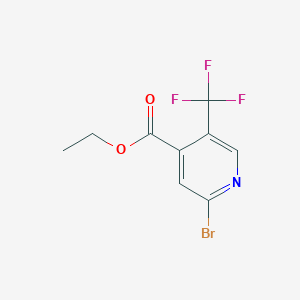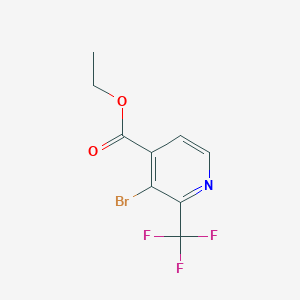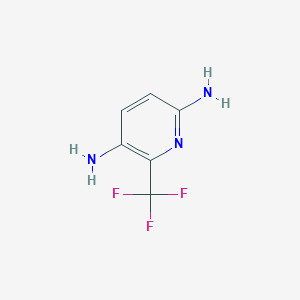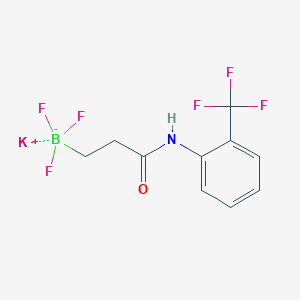
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate
概要
説明
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate is a chemical compound with the molecular formula C10H9BF6KNO2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of trifluoromethyl and borate groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate typically involves the reaction of appropriate boronic acid derivatives with potassium fluoride and trifluoromethyl-substituted amines. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in the development of new biochemical assays and probes.
Medicine: Research is ongoing to explore its potential in drug development, particularly for compounds that require boron-containing moieties.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate involves its interaction with various molecular targets. The trifluoromethyl and borate groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with transition metals, facilitating catalytic processes.
類似化合物との比較
Similar Compounds
- Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate
- Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)ethyl)borate
Uniqueness
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate is unique due to its specific combination of trifluoromethyl and borate groups, which confer distinct chemical properties. This makes it particularly valuable in reactions requiring high reactivity and stability under various conditions .
特性
IUPAC Name |
potassium;trifluoro-[3-oxo-3-[2-(trifluoromethyl)anilino]propyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF6NO.K/c12-10(13,14)7-3-1-2-4-8(7)18-9(19)5-6-11(15,16)17;/h1-4H,5-6H2,(H,18,19);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRBIUADOJEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF6KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


